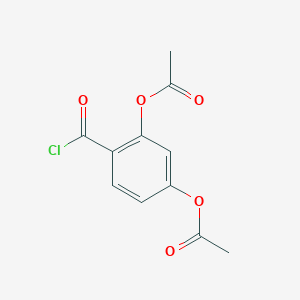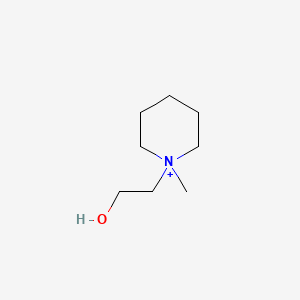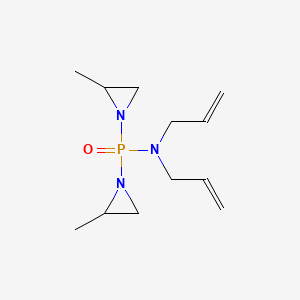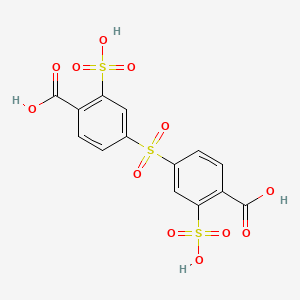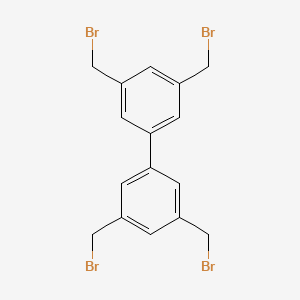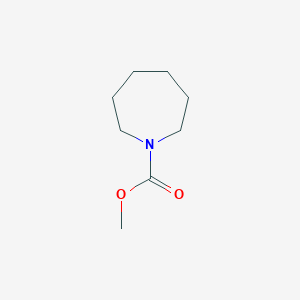![molecular formula C13H20O2 B14659888 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one CAS No. 38713-26-7](/img/structure/B14659888.png)
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one is a chemical compound with the molecular formula C13H20O2. It is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system with an oxaspiro moiety. This compound is often referred to as a norisoprenoid and is found in various essential oils, contributing to their aroma and flavor profiles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s presence in essential oils makes it a subject of study in natural product chemistry and biochemistry.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
作用機序
The mechanism of action of 2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene: Another spirocyclic compound with similar structural features.
Theaspirane: A related norisoprenoid found in essential oils.
Uniqueness
2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one is unique due to its specific spirocyclic structure and the presence of an oxaspiro moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications .
特性
CAS番号 |
38713-26-7 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,9H,6-8H2,1-4H3 |
InChIキー |
VPOZXWNCEHPJQK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)CC(C12CC=C(O2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



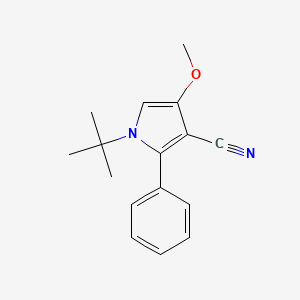
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)


![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
